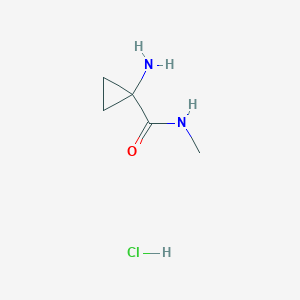

1-氨基-N-甲基环丙烷-1-甲酰胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Amino-N-methylcyclopropane-1-carboxamide; hydrochloride is a derivative of 1-aminocyclopropanecarboxylic acid (ACPC), which is known to be a high-affinity ligand at strychnine-insensitive glycine receptors. ACPC and its derivatives have been shown to exhibit partial agonist properties and have potential antidepressant and anxiolytic effects in animal models . These compounds have been studied for their ability to penetrate the central nervous system and their oral availability, which is crucial for their potential therapeutic use .

Synthesis Analysis

The synthesis of 1-aminocyclopropanecarboxylic acid derivatives, including the N-methyl variant, involves various methods. One approach is the use of sulfur ylide cyclopropanation of dehydroamino acid derivatives, which allows for the synthesis of aminocyclopropanes with reasonable diastereoselection and good yields . Another method includes the "diazo-addition" method, which starts from N-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors to produce various substituted cyclopropaneamino acids . Additionally, the synthesis of individual stereoisomers of these derivatives can be achieved through diastereoselective processes or using enantiomerically pure starting compounds .

Molecular Structure Analysis

The molecular structure of 1-aminocyclopropanecarboxylic acid derivatives has been elucidated through crystal structure determination. For instance, the crystal structure of a related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, revealed significant antiproliferative activity against some cancer cell lines . The configuration of the cyclopropane rings and the disposition of attached atoms play a crucial role in the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 1-aminocyclopropanecarboxylic acid derivatives includes their transformation into compounds with potential biological activities. For example, the conversion of 1-aminocyclopropane-1-carboxylic acid into 1-(malonylamino)cyclopropane-1-carboxylic acid in light-grown wheat leaves indicates a role in the ethylene biosynthesis pathway in plants . Furthermore, the alkylation of purine and pyrimidine derivatives with methyl 1-benzamido-2-chloromethylcyclopropanecarboxylate has led to the synthesis of novel compounds with unique molecular conformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-aminocyclopropanecarboxylic acid derivatives are influenced by their molecular structure. The lipophilicity of these compounds, as indicated by the more lipophilic ACPC methyl ester, affects their potency and duration of action in biological assays . The steric effects of the alicyclic amino acid in peptide derivatives have also been compared to those of their open-chain congeners, which is important for understanding their interactions with biological targets .

科学研究应用

合成和化学性质: 环丙氨基酸的合成,包括 1-氨基环丙烷羧酸 (ACC) 的衍生物,一直是化学家关注的焦点,因为它与合成和生物化学有关。这些化合物被用作酶抑制剂,并在受体和代谢研究中使用 (Krass 等人,1989).

结合亲和性研究: 1-氨基环丙烷-1-羧酸衍生物对某些受体的结合亲和性,例如谷氨酸受体,已被检验,突出了其在神经化学研究中的潜力 (Spadoni 等人,1993).

在乙烯生物合成中的作用: 1-氨基环丙烷-1-羧酸是植物中乙烯的前体。研究集中在其代谢上,例如转化为 1-(丙二酰氨基)环丙烷-1-羧酸,这在植物生理学中起作用 (Hoffman 等人,1982).

潜在治疗应用: 1-氨基环丙烷羧酸的衍生物已被评估其潜在的抗抑郁特性,表明其在药理学研究中的用途 (Bonnaud 等人,1987).

酶抑制研究: 1-氨基-2-亚甲基环丙烷-1-羧酸等化合物已被研究为某些细菌酶的抑制剂,有助于我们了解酶机制和潜在的生物技术应用 (Zhao 和 Liu,2002).

植物乙烯反应研究: 1-氨基环丙烷-1-羧酸在植物乙烯反应机制中的作用已被广泛研究。这包括对其合成、运输和代谢的研究,提供了对植物生长和胁迫反应的见解 (Vanderstraeten 和 Van Der Straeten,2017).

安全和危害

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

属性

IUPAC Name |

1-amino-N-methylcyclopropane-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-7-4(8)5(6)2-3-5;/h2-3,6H2,1H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKFEWFWPMUSFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2193058-19-2 |

Source

|

| Record name | 1-amino-N-methylcyclopropane-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2504658.png)

![Benzo[d]thiazol-2-yl(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2504661.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate](/img/structure/B2504662.png)

![8-(2-((2-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504666.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2504667.png)

![tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate](/img/structure/B2504668.png)

![Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2504670.png)

![5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2504679.png)